molecular formula C6H12N2O2 B13750975 N-(Aminocarbonyl)-2,2-dimethylpropionamide CAS No. 58850-86-5

N-(Aminocarbonyl)-2,2-dimethylpropionamide

Cat. No.: B13750975
CAS No.: 58850-86-5
M. Wt: 144.17 g/mol
InChI Key: NJTMPILFXWNYAH-UHFFFAOYSA-N
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Description

N-(Aminocarbonyl)-2,2-dimethylpropionamide is an organic compound that features an aminocarbonyl group attached to a 2,2-dimethylpropionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-2,2-dimethylpropionamide typically involves the reaction of 2,2-dimethylpropionyl chloride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioureas.

Scientific Research Applications

N-(Aminocarbonyl)-2,2-dimethylpropionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(Aminocarbonyl)-2,2-dimethylbutanamide
  • N-(Aminocarbonyl)-2,2-dimethylpentanamide
  • N-(Aminocarbonyl)-2,2-dimethylhexanamide

Uniqueness

N-(Aminocarbonyl)-2,2-dimethylpropionamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for specialized applications.

Properties

CAS No.

58850-86-5

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-carbamoyl-2,2-dimethylpropanamide

InChI

InChI=1S/C6H12N2O2/c1-6(2,3)4(9)8-5(7)10/h1-3H3,(H3,7,8,9,10)

InChI Key

NJTMPILFXWNYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=O)N

Origin of Product

United States

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